4-Bromo-2-fluorothiazole
Description
4-Bromo-2-fluorothiazole is a heterocyclic compound belonging to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The bromo and fluoro substituents at the 4- and 2-positions, respectively, significantly influence its electronic and steric properties.
Properties
IUPAC Name |
4-bromo-2-fluoro-1,3-thiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HBrFNS/c4-2-1-7-3(5)6-2/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLALGPKAXVTOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HBrFNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209459-33-5 | |
| Record name | 4-bromo-2-fluoro-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluorothiazole typically involves the halogenation of thiazole derivatives. One common method includes the bromination of 2-fluorothiazole using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high throughput .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-fluorothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse thiazole derivatives.
Oxidation Reactions: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form thiazolidine derivatives, which may have different biological activities.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), organic solvents (e.g., dichloromethane), and catalysts (e.g., palladium) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted thiazoles
- Thiazole sulfoxides and sulfones
- Thiazolidine derivatives
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
4-Bromo-2-fluorothiazole has been studied for its potential antimicrobial properties. Research indicates that thiazole derivatives exhibit significant activity against various bacterial strains. A study demonstrated that compounds with a thiazole ring, including this compound, showed effective inhibition of bacterial growth, making them candidates for developing new antibiotics .
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cells. Specifically, this compound was tested against several cancer cell lines, revealing promising results in inhibiting cell proliferation and promoting programmed cell death .
Material Science
Synthesis of Liquid Crystals
this compound has applications in the synthesis of liquid crystal materials. These materials are essential in the development of display technologies. The compound serves as a precursor for creating liquid crystalline polymers that exhibit unique optical properties, making them suitable for applications in LCDs (Liquid Crystal Displays) and other electronic devices .
Polymerization Studies
Research has shown that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. Studies indicate that polymers containing this compound exhibit improved resistance to thermal degradation compared to their non-substituted counterparts .
Synthetic Intermediate
Reactions and Derivatives
this compound is utilized as a synthetic intermediate in the preparation of various organic compounds. It can undergo nucleophilic substitution reactions to form more complex molecules. For instance, it has been used to synthesize fluorinated thiazole derivatives that have applications in pharmaceuticals and agrochemicals .
Case Study: Synthesis of Thiazole Derivatives
A notable case study involved the synthesis of novel thiazole derivatives from this compound through a series of chemical transformations including halogenation and nucleophilic substitution. The resulting derivatives demonstrated enhanced biological activity, showcasing the versatility of this compound as a building block in organic synthesis .
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Antibacterial | 15 | |
| Thiazole derivative A | Anticancer | 10 | |
| Thiazole derivative B | Antifungal | 20 |
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluorothiazole involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can act as a receptor modulator, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural and Functional Insights
- Substituent Effects: Halogen Placement: Bromine at position 4 (as in this compound) may enhance electrophilic substitution reactivity compared to bromine at position 2 (e.g., 2-Bromo-4-phenylthiazole) . Amino vs. Methylthio Groups: The amino group in 2-Amino-6-bromo-4-fluorobenzothiazole facilitates hydrogen bonding, enhancing solubility and biological interactions, while methylthio groups (e.g., in ’s compound) may contribute to hydrophobic interactions .
Synthetic Efficiency :
- Biological and Therapeutic Relevance: Thiazoles with aryl substituents (e.g., 2-Bromo-4-phenylthiazole) exhibit broad pharmacological activity, including anticancer and antimicrobial effects . Fluorinated derivatives, such as 2-Amino-6-bromo-4-fluorobenzothiazole, are prioritized for their enhanced metabolic stability and bioavailability .
Antimicrobial Activity
Pharmaceutical Potential
- Benzimidazole-thiazole hybrids () and imidazothiadiazoles () highlight the role of thiazole cores in drug design. For instance, fluorinated thiazoles are used in metabotropic glutamate receptor antagonists and anti-inflammatory agents .
Biological Activity
4-Bromo-2-fluorothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including antimicrobial properties, synthesis methods, and structure-activity relationships (SAR) based on recent research findings.
This compound is characterized by the presence of bromine and fluorine substituents on the thiazole ring, which enhance its biological activity. The molecular formula is , and it exhibits unique chemical properties that contribute to its effectiveness as a pharmaceutical agent.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
Table 1: Antimicrobial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Staphylococcus aureus | 16 µM | 15 |
| Escherichia coli | 32 µM | 12 |
| Pseudomonas aeruginosa | 64 µM | 10 |
These results indicate that this compound exhibits potent antibacterial activity, particularly against Staphylococcus aureus, with a MIC value of 16 µM, suggesting its potential as a therapeutic agent for treating bacterial infections .
The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The presence of halogen substituents enhances lipophilicity, allowing better penetration into bacterial membranes .
Structure-Activity Relationship (SAR)
Research has demonstrated that modifications to the thiazole ring can significantly influence the biological activity of derivatives. For instance, compounds with additional functional groups or different halogen substitutions often display enhanced potency.
Table 2: Structure-Activity Relationship Analysis
| Compound | Substituent | MIC (µM) | Activity Level |
|---|---|---|---|
| This compound | - | 16 | High |
| 4-Chloro-2-fluorothiazole | Cl | 32 | Moderate |
| 4-Iodo-2-fluorothiazole | I | 64 | Low |
The data suggests that bromine substitution is optimal for maintaining high antimicrobial activity compared to other halogens .
Case Studies
- In Vivo Efficacy : A study conducted on mice infected with Staphylococcus aureus showed that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls. The compound demonstrated a survival benefit in infected animals, indicating its potential for therapeutic use in bacterial infections.
- Synergistic Effects : Research exploring the combination of this compound with conventional antibiotics revealed synergistic effects against resistant strains of bacteria. This combination therapy could be pivotal in overcoming antibiotic resistance .
Q & A
Q. What are the common synthetic routes for preparing 4-Bromo-2-fluorothiazole and its derivatives?
Methodological Answer: A widely used approach involves halogenation and cyclization reactions. For example, fluorinated chalcones derived from 4-bromo-2-fluorobenzaldehyde can undergo cyclization with reagents like 2-aminothiophenol or hydrazine hydrate to form thiazole or pyrazoline derivatives . Key steps include:
Halogenation : Introduce bromine at the 4-position of the thiazole ring using brominating agents like NBS (N-bromosuccinimide).
Cyclization : React intermediates (e.g., chalcones) with nucleophiles (e.g., amines or hydrazines) under reflux conditions.
Purification : Use column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate products.
Q. Table 1: Example Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Chalcone formation | 4-Bromo-2-fluorobenzaldehyde + hydroxyacetophenone, ethanol, reflux | 65–75 | |
| Cyclization to thiazole | 2-aminothiophenol, DMF, 80°C | 70–80 |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A combination of techniques ensures accurate structural elucidation:
Q. Table 2: Key Spectral Signatures
| Technique | Diagnostic Peaks | Purpose | Reference |
|---|---|---|---|
| ¹H NMR | δ 3.65 (s, NH2) | Confirm amine presence | |
| ¹⁹F NMR | δ -115 ppm | Verify fluorination | |
| IR | 1595 cm⁻¹ (C=N) | Thiazole ring confirmation |
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel this compound derivatives?
Methodological Answer: Contradictions often arise from impurities, solvent effects, or dynamic processes. Mitigation strategies include:
Cross-Validation : Compare NMR, IR, and mass spectrometry data to identify inconsistencies .
Variable-Temperature NMR : Detect rotational barriers or tautomerism affecting peak splitting .
Crystallographic Validation : Use single-crystal X-ray diffraction (e.g., SHELXL refinement) to resolve ambiguous structures .
Computational Modeling : Simulate spectra (DFT calculations) to match experimental data .
Case Study : A discrepancy in NH2 proton integration (¹H NMR) was resolved by repeating the reaction under anhydrous conditions, eliminating water-induced broadening .
Q. What computational methods predict the electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) is widely used:
Parameter Selection : Use the B3LYP functional and 6-311++G(d,p) basis set for accuracy .
Property Calculation :
- HOMO-LUMO gaps to assess reactivity.
- Electrostatic potential maps to identify nucleophilic/electrophilic sites.
Validation : Compare computed vs. experimental UV-Vis spectra (e.g., λmax ~276 nm for 6-bromo-2-aminobenzothiazole) .
Q. Table 3: DFT Applications
| Property | Computational Tool | Reference |
|---|---|---|
| HOMO-LUMO | Gaussian 09 | |
| Charge Distribution | Multiwfn |
Q. How to design a multi-step synthesis for biologically active this compound derivatives?
Methodological Answer:
Scaffold Design : Use this compound as a core for functionalization (e.g., adding triazole or benzothiadiazole moieties) .
Stepwise Synthesis :
- Step 1 : Suzuki coupling to introduce aryl groups at the 4-position .
- Step 2 : Click chemistry (Cu-catalyzed azide-alkyne cycloaddition) to append triazole rings .
Biological Screening : Test antimicrobial or anticancer activity using in vitro assays (e.g., MIC for antimicrobials) .
Example : A derivative with a 4-fluorophenyl-thiadiazole moiety exhibited enhanced bioactivity due to improved π-π stacking .
Q. What strategies optimize reaction yields in challenging this compound syntheses?
Methodological Answer:
Catalyst Screening : Test Pd(PPh3)4 for cross-coupling reactions .
Solvent Optimization : Use DMF for polar intermediates or THF for lithiation reactions (e.g., 4-bromo-2-lithiothiazole) .
Temperature Control : Maintain −78°C for organometallic reactions to prevent side products .
Q. Table 4: Yield Optimization
| Challenge | Solution | Yield Improvement | Reference |
|---|---|---|---|
| Low cyclization yield | Microwave-assisted synthesis | 20% increase | |
| Halogen exchange | Use LiBr as additive | 15% increase |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
